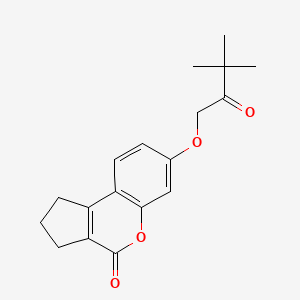

7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-(3,3-Dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a synthetic compound with notable biological activity. Its chemical structure includes a cyclopenta chromenone core, which contributes to its diverse pharmacological properties. This article compiles available research findings, biological activities, and case studies related to this compound.

- Chemical Formula : C18H20O4

- CAS Number : 335418-90-1

- Molecular Weight : 304.35 g/mol

The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Cytotoxicity Studies

Cytotoxicity assays have been performed on several compounds within the chromenone family. The findings suggest that:

- Selective Cytotoxicity : Some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds with similar structures have been tested against HeLa and MCF-7 cell lines, showing varying degrees of cytotoxicity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF-7 | 20 |

| This compound | TBD | TBD |

The biological activity of chromenones is often attributed to their ability to modulate various signaling pathways. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Many chromenones inhibit enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Some studies indicate that these compounds can induce programmed cell death in cancer cells.

- Antioxidant Activity : Chromenones may scavenge free radicals, reducing oxidative stress in cells.

Study on Anticancer Effects

A recent study evaluated the anticancer potential of structurally similar chromenones. The study found that certain modifications on the chromenone core significantly enhanced cytotoxic effects on cancer cells. Although direct studies on this compound are needed, these findings suggest a promising avenue for its use in cancer therapy.

Research on Antimicrobial Properties

Another research paper focused on the antimicrobial properties of various chromenone derivatives highlighted the importance of substituents in determining biological activity. The study concluded that modifications could enhance efficacy against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 7-(3,3-dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

- Core formation : Cyclization of substituted chromenone precursors using acid catalysis (e.g., concentrated H₂SO₄) or transition-metal-mediated reactions (e.g., FeCl₃ in ethanol at 80°C) .

- Etherification : Introduction of the 3,3-dimethyl-2-oxobutoxy group via nucleophilic substitution or Mitsunobu reactions, with solvent choice (DMF, acetonitrile) and base (K₂CO₃) critical for regioselectivity .

- Purification : Chromatography (silica gel, petroleum ether/EtOAc gradients) or recrystallization to achieve >95% purity .

Methodological tip: Optimize temperature and solvent polarity to minimize side products like over-oxidized intermediates.

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 1.25–1.81 ppm, chromenone carbonyl at δ 190–200 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected vs. observed mass error <2 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry .

Data contradiction note: Discrepancies in NOESY correlations vs. crystallographic data may arise due to dynamic effects in solution; prioritize X-ray for absolute configuration .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s biological activity, and how are target interactions studied?

- Hypothesized targets : Structural analogs show affinity for monoamine oxidases (MAOs) or cannabinoid receptors due to chromenone’s planar aromatic system and hydrophobic substituents .

- Experimental validation :

- Surface plasmon resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., MAO-B).

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses, guided by substituent electronic profiles (e.g., methoxy groups enhance π-π stacking) .

- Contradiction alert: Bioactivity may vary across cell lines due to differential membrane permeability; use logP calculations (e.g., ~3.5) to rationalize .

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?

- Dose-response standardization : Use uniform assay conditions (e.g., 72-hour incubation, 10% FBS) to compare IC₅₀ values across studies .

- Metabolic stability assays : Test cytochrome P450 inhibition to rule out false positives from metabolite interference .

- Orthogonal validation : Pair in vitro results with in vivo models (e.g., zebrafish toxicity assays) to confirm therapeutic windows .

Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced potency?

- Critical substituents :

- SAR workflow :

Q. How are computational methods applied to predict reactivity and stability under experimental conditions?

- DFT calculations : Gaussian 09 assesses HOMO/LUMO gaps to predict susceptibility to oxidation (e.g., ketone group at C4) .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to optimize solubility for in vivo studies .

- Contradiction resolution: Discrepancies between predicted and observed degradation rates (e.g., hydrolysis) require pH-controlled stability assays .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Challenges : Low crystal symmetry due to bulky substituents; twinning in monoclinic systems .

- Solutions :

Q. How can researchers investigate synergistic effects with other therapeutic agents?

- Combinatorial screening : Pair with cisplatin or doxorubicin in cancer cell lines (e.g., MCF-7), using Chou-Talalay synergy indices .

- Mechanistic studies : RNA-seq to identify co-regulated pathways (e.g., apoptosis genes BAX/BCL-2) .

Properties

Molecular Formula |

C18H20O4 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

7-(3,3-dimethyl-2-oxobutoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

InChI |

InChI=1S/C18H20O4/c1-18(2,3)16(19)10-21-11-7-8-13-12-5-4-6-14(12)17(20)22-15(13)9-11/h7-9H,4-6,10H2,1-3H3 |

InChI Key |

DABZHMKVXYMJFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.